(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane)
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Overview
Description
(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8FIS2 and a molecular weight of 314.18 g/mol It is characterized by the presence of fluorine and iodine atoms on a phenylene ring, with two methylsulfane groups attached
Preparation Methods
The synthesis of (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale operations.
Chemical Reactions Analysis
(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the iodine atom to a less reactive species, such as hydrogen or a halide. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The fluorine and iodine atoms on the phenylene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-fluoro-5-iodo-1,3-bis(methylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIS2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKVQUSGPUMWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1F)SC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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